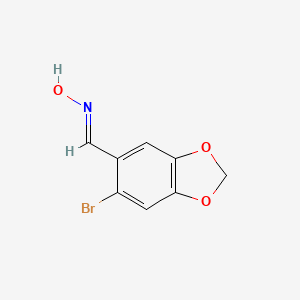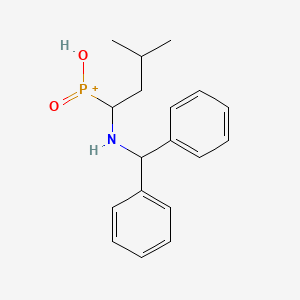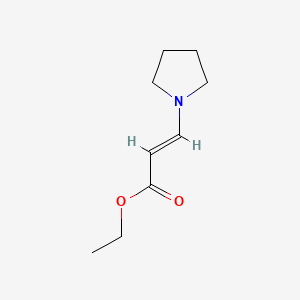
(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid
説明
(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, or 2E-3-MDPEA, is a synthetic compound derived from quinoline. It is used in a wide variety of scientific research applications and is known for its biochemical and physiological effects.
科学的研究の応用
2E-3-MDPEA has a wide range of scientific research applications. It has been used in studies of the mechanism of action of non-steroidal anti-inflammatory drugs, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs that target the immune system. Additionally, it has been used in studies of the biochemical and physiological effects of various hormones.
作用機序
2E-3-MDPEA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are molecules involved in inflammation and pain. By inhibiting the production of prostaglandins, 2E-3-MDPEA can reduce inflammation and pain.
Biochemical and Physiological Effects
2E-3-MDPEA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have anti-cancer and anti-diabetic effects. It has also been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Additionally, it has been found to have anti-microbial effects, meaning that it can inhibit the growth of bacteria, fungi, and viruses.
実験室実験の利点と制限
2E-3-MDPEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. Furthermore, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. The main limitation for use in lab experiments is that it is relatively expensive to synthesize.
将来の方向性
There are a number of potential future directions for research involving 2E-3-MDPEA. One potential direction is to further study its anti-inflammatory and analgesic effects. Additionally, further research could be conducted to determine its potential applications in cancer treatment, diabetes management, and neuroprotection. Furthermore, further research could be conducted to determine its potential applications in the treatment of infectious diseases. Finally, further research could be conducted to determine its potential applications in the production of new drugs.
特性
IUPAC Name |
(E)-3-(1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-14-11-5-3-2-4-9(11)8-10(13(14)17)6-7-12(15)16/h2-8H,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXBKHFDHRXVFG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C(C1=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




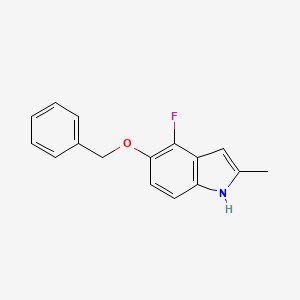
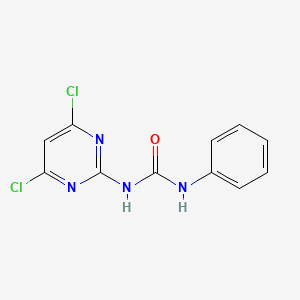

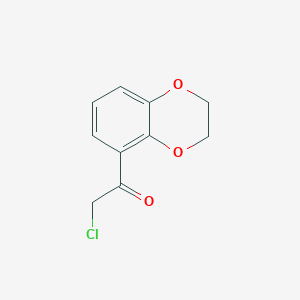
![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
